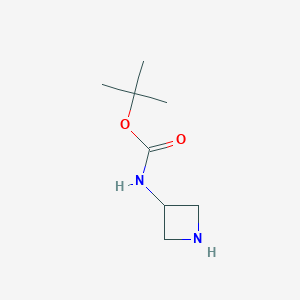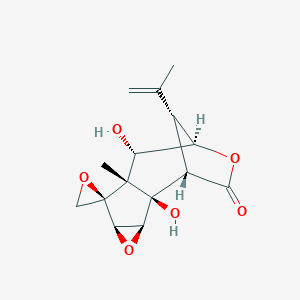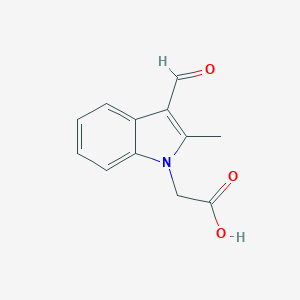
(3-Formyl-2-methyl-indol-1-yl)-acetic acid
Descripción general
Descripción
(3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMA) is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble compound with a molecular weight of 204.2 g/mol. FMA has been studied extensively in the past few decades due to its potential applications in various fields, such as drug synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- A study by Ghandi et al. (2012) detailed the preparation of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid for use in a one-pot, three-component Ugi reaction. This process yielded novel substituted indoloketopiperazine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential biological activity Ghandi, Zarezadeh, & Taheri, 2012.
Bioorganic and Medicinal Applications
- Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for creating novel research tools, including immobilized and carrier-linked forms. These derivatives could be linked to proteins like bovine serum albumin and biotin, enabling the development of biochemical tags and probes for biological studies, illustrating the compound's versatility in bioorganic research Ilić et al., 2005.
Chemical Synthesis Techniques
- Research by Reddy et al. (2012) reported the intramolecular Ugi reaction of 2-(2-formyl-1H-indol-1-yl)acetic acid, producing N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides. This highlights the compound's role in enabling new synthetic pathways for generating pharmacologically relevant structures Reddy, Dey, Yadav, & Sridhar, 2012.
Antioxidant Evaluation
- Naik, Kumar, and Harini (2011) investigated indole-3-acetic acid analogues for their antioxidant activities, demonstrating the potential of these compounds in developing antioxidant agents. This underscores the relevance of indole derivatives in medicinal chemistry, particularly for their oxidative stress mitigation properties Naik, Kumar, & Harini, 2011.
Development of Heterocyclic Compounds
- Boraei et al. (2020) synthesized a series of compounds by linking indole with other heterocycles, illustrating the compound's utility in creating structurally diverse and potentially biologically active heterocyclic systems. This research contributes to the exploration of novel therapeutic agents Boraei, Sarhan, Yousuf, & Barakat, 2020.
Propiedades
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRKMLFDFIREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355579 | |
| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Formyl-2-methyl-indol-1-yl)-acetic acid | |
CAS RN |
432001-45-1 | |
| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



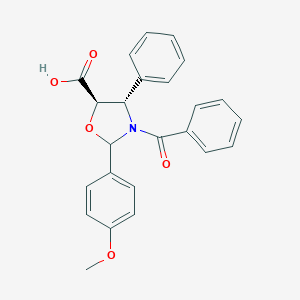

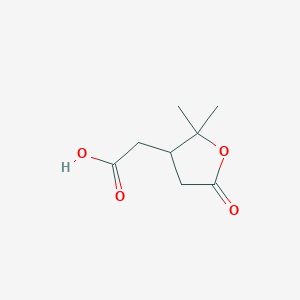

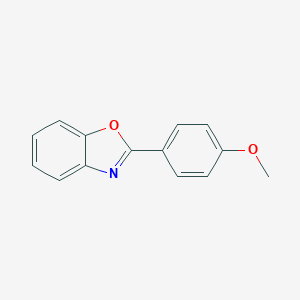
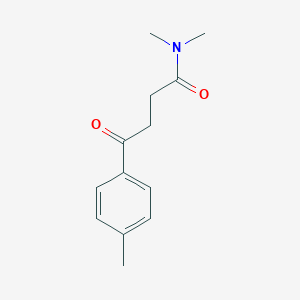
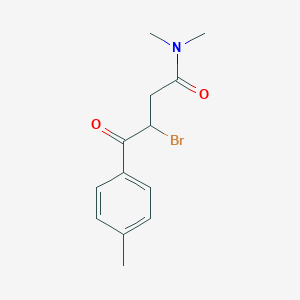
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)



